molecular formula C22H18ClN3O2S2 B2611421 2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 2320727-62-4

2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B2611421
CAS No.: 2320727-62-4
M. Wt: 455.98
InChI Key: MUQGVIYRLWMHOD-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidine . It’s part of a series of substituted thieno[3,2-d]pyrimidine derivatives that were synthesized as EZH2 inhibitors .


Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . The synthesis involved the use of Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of the compound is complex, with a thieno[3,2-d]pyrimidine core and various substituents. The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety .


Chemical Reactions Analysis

The compound was part of a series of reactions involving the synthesis of thieno[3,2-d]pyrimidine derivatives . The reactions were catalyzed by palladium and involved direct ortho C–H arylation .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their potential antimicrobial and antitumor activities. For instance, derivatives have shown moderate to good activity against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents. Similarly, novel thieno[3,2-d]pyrimidine derivatives have been synthesized and shown potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, underscoring their promise as antitumor agents (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Analgesic Activities

Compounds derived from thieno[3,2-d]pyrimidine scaffolds have been evaluated for their anti-inflammatory and analgesic activities. For example, some synthesized pyrimidine derivatives exhibited significant anti-inflammatory and analgesic effects, suggesting their utility in the development of new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).

CNS Depressant Activity

The central nervous system (CNS) depressant potential of certain thieno[3,2-d]pyrimidin-4-one derivatives has been explored, with some compounds showing marked sedative action. This indicates their potential application in the development of new CNS depressant drugs (Manjunath et al., 1997).

Future Directions

The compound showed promising antitumor activity, indicating its potential as a therapeutic agent . Further optimization and evaluation of this compound as an EZH2 inhibitor could be a future direction .

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-2-14-6-5-7-15(12-14)24-19(27)13-30-22-25-17-10-11-29-20(17)21(28)26(22)18-9-4-3-8-16(18)23/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQGVIYRLWMHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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